molecular formula C5H9N3 B095371 4-Ethyl-1H-imidazol-2-amine CAS No. 19552-53-5

4-Ethyl-1H-imidazol-2-amine

Cat. No.: B095371
CAS No.: 19552-53-5
M. Wt: 111.15 g/mol
InChI Key: RFDQETHJZZCIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RG-7112 is a small-molecule antagonist of mouse double-minute 2 protein (MDM2). MDM2 is a negative regulator of the tumor suppressor p53, which plays a crucial role in cell cycle control and apoptosis. By inhibiting MDM2, RG-7112 can reactivate p53, making it a promising candidate for cancer therapy .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: RG-7112 is synthesized through a series of chemical reactions involving the formation of imidazole and piperazine rings. The compound is typically prepared by reacting 4,5-bis(4-chlorophenyl)-2-(4-(1,1-dimethylethyl)-2-ethoxyphenyl)-4,5-dihydro-4,5-dimethyl-1H-imidazole with 4-(3-(methylsulfonyl)propyl)-1-piperazine .

Industrial Production Methods: The industrial production of RG-7112 involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is purified through crystallization and other standard purification techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: RG-7112 primarily undergoes binding reactions with MDM2, inhibiting its interaction with p53. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions: The synthesis of RG-7112 involves reagents such as 4,5-bis(4-chlorophenyl)-2-(4-(1,1-dimethylethyl)-2-ethoxyphenyl)-4,5-dihydro-4,5-dimethyl-1H-imidazole and 4-(3-(methylsulfonyl)propyl)-1-piperazine. The reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .

Major Products Formed: The major product formed from the synthesis of RG-7112 is the compound itself, with high purity achieved through crystallization and other purification methods .

Properties

IUPAC Name

5-ethyl-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDQETHJZZCIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473666
Record name 5-ETHYL-1H-IMIDAZOL-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19552-53-5
Record name 5-ETHYL-1H-IMIDAZOL-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-1H-imidazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.